molecular formula C17H20N4O4S B2805482 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 2210053-79-3

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2805482
CAS No.: 2210053-79-3
M. Wt: 376.43
InChI Key: KVNYKJDBPMQVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic compound that features a combination of pyrrolidine, ethoxy, pyrrole, and thiazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2,5-dioxopyrrolidin-1-yl ethyl ether and 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid. These intermediates are then coupled under specific conditions, possibly involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment, stringent reaction controls, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their pharmacological properties. This compound could be evaluated for its potential as a therapeutic agent, targeting specific enzymes or receptors.

Industry

In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition or activation of specific signaling cascades, ultimately affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazole derivatives, pyrrole-containing molecules, and compounds with pyrrolidine moieties. Examples include:

  • 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid
  • N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide

Uniqueness

What sets N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various research and industrial applications to explore new frontiers in science and technology.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-12-15(26-17(19-12)20-7-2-3-8-20)16(24)18-6-10-25-11-9-21-13(22)4-5-14(21)23/h2-3,7-8H,4-6,9-11H2,1H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNYKJDBPMQVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCOCCN3C(=O)CCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.